molecular formula C16H29N3O2 B12922789 1-Decyl-L-histidine CAS No. 189095-13-4

1-Decyl-L-histidine

Cat. No.: B12922789
CAS No.: 189095-13-4
M. Wt: 295.42 g/mol
InChI Key: AMILYWOFKWASDI-HNNXBMFYSA-N
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Description

(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative featuring an imidazole ring substituted with a decyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, forming N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

    Substitution: The decyl chain can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various alkyl or aryl imidazole derivatives.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, but without the decyl substitution.

    Imidazole-4-acetic acid: A derivative with a carboxylic acid group at the 4-position of the imidazole ring.

Uniqueness

(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is unique due to the presence of a long decyl chain, which imparts hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic pockets in proteins .

Properties

CAS No.

189095-13-4

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

(2S)-2-amino-3-(1-decylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-19-12-14(18-13-19)11-15(17)16(20)21/h12-13,15H,2-11,17H2,1H3,(H,20,21)/t15-/m0/s1

InChI Key

AMILYWOFKWASDI-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCN1C=C(N=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCN1C=C(N=C1)CC(C(=O)O)N

Origin of Product

United States

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